3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
The compound “3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains a tetrahydropyran ring, which is frequently reported in marketed drugs . This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)propan-1-one can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a tetrahydropyran ring and a piperazine ring. The tetrahydropyran ring is a common structural motif in many pharmaceutical compounds .Chemical Reactions Analysis
In organic synthetic transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)propan-1-one can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Synthesis and Catalysis
The compound is relevant in synthetic chemistry, particularly in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, piperazine derivatives, closely related to the compound , have been utilized as catalysts in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, showcasing their utility in facilitating reactions under ambient conditions to yield products with significant biological activity (Amirnejad et al., 2013). Similarly, piperazine itself has been employed as an effective catalyst in aqueous media for synthesizing diverse functionalized 2-amino-3-cyano-4H-pyrans, highlighting the role of such nitrogen-containing heterocycles in green chemistry (Yousefi et al., 2018).
Organometallic Catalysis
The synthesis and application of organometallic compounds containing piperazine units for catalytic purposes have been explored. For instance, bis(3-(piperazine-1-yl)propyl)tungstate nanoparticles have been synthesized and used as a catalyst for the synthesis of 4H-chromene derivatives, demonstrating the potential of piperazine derivatives in enhancing reaction efficiencies and yields (Eskandari et al., 2019).
Drug Discovery
Compounds structurally related to 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one have been investigated in drug discovery, particularly in the design and synthesis of novel therapeutic agents. For example, piperazine derivatives have been incorporated into the synthesis of quinolone antibacterials, highlighting their role in the development of potent antibacterial agents with improved pharmacokinetic profiles (Laborde et al., 1993).
Molecular Modeling and Drug Design
The utility of piperazine and related derivatives in molecular modeling and drug design has been demonstrated. Such compounds have been used as building blocks in the synthesis of molecules with potential therapeutic applications, including anti-Alzheimer agents, showcasing the importance of structural modification and optimization in drug development (Hannachi et al., 2004).
Safety and Hazards
properties
IUPAC Name |
3-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBUZQHKXDYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.